(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide
CAS No.:
Cat. No.: VC14777403
Molecular Formula: C23H27NO6
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27NO6 |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide |
| Standard InChI | InChI=1S/C23H27NO6/c1-14(8-10-19(25)24-12-16-6-5-11-29-16)7-9-17-21(27-3)15(2)18-13-30-23(26)20(18)22(17)28-4/h5-7,11H,8-10,12-13H2,1-4H3,(H,24,25)/b14-7+ |
| Standard InChI Key | CZFMLGYAPWSVAH-VGOFMYFVSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CO3)OC |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CO3)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three primary components:
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A 2-benzofuran moiety substituted with methoxy (−OCH), methyl (−CH), and ketone (−C=O) groups at positions 4, 6, 7, and 3, respectively.
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A 4-methylhex-4-enamide chain with an (E)-configured double bond at position 4, extending from the benzofuran core.
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An N-(furan-2-ylmethyl) group forming the amide’s nitrogen substituent.
The benzofuran ring system is a fused bicyclic structure comprising a benzene ring fused to a furan ring, contributing to aromatic stability and π-electron density. The 3-oxo-1,3-dihydro-2-benzofuran subunit introduces a lactone-like rigidity, while the methoxy and methyl groups enhance lipophilicity and steric bulk .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide |
| Molecular Formula | |
| Molecular Weight | 413.5 g/mol |
| SMILES Notation | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CO3)OC |
| InChI Key | CZFMLGYAPWSVAH-VGOFMYFVSA-N |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential functionalization of the benzofuran core, followed by amide coupling and stereoselective alkene formation. Key steps include:
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Benzofuran Core Construction: Palladium-catalyzed cyclization or oxidative coupling of ortho-substituted phenols with propargyl alcohols/acetylenes, as demonstrated in benzofuran synthesis .
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Side-Chain Introduction: Alkylation or conjugate addition to install the hex-4-enamide chain. The (E)-configuration of the double bond suggests the use of Wittig or Horner-Wadsworth-Emmons reactions under controlled conditions.
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Amide Bond Formation: Coupling the carboxylic acid derivative of the hex-4-enamide chain with furan-2-ylmethylamine via carbodiimide-mediated (e.g., EDC/HOBt) or mixed anhydride methods.
Catalytic Systems and Optimization
The palladium-catalyzed Tsuji–Trost reaction, effective for benzylic substitutions in benzofuran systems, could facilitate functional group interconversions . For example, [Pd(η³-C₃H₅)Cl]₂/XPhos catalytic systems have shown efficacy in nucleophilic substitutions at the benzylic position of benzofuran derivatives, achieving yields >80% under mild conditions .
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Benzofuran Cyclization | Pd(OAc)₂, PPh₃, CO, CuI | Construct 2-benzofuran core |
| 2 | Methoxy/Methyl Substitution | CH₃I/K₂CO₃ (methylation); CH₃OCH₂CH₂OH/H⁺ (methoxylation) | Introduce substituents |
| 3 | Alkene Formation | Wittig reagent (Ph₃P=CHCOOR) | Install (E)-configured double bond |
| 4 | Amide Coupling | EDC, HOBt, DIPEA | Attach furan-2-ylmethylamine |
Physicochemical and Spectroscopic Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its polar (amide, ketone) and nonpolar (aromatic rings, alkyl chains) regions. Predicted logP values (∼3.2) indicate moderate lipophilicity, suitable for membrane permeability in biological systems.
Spectroscopic Characterization
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NMR Spectroscopy:
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NMR: Aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ 3.8 ppm), and trans-alkene protons (δ 5.5–6.2 ppm, J = 16 Hz).
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NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm), and alkene carbons (δ 120–130 ppm).
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IR Spectroscopy: Stretching vibrations for amide C=O (∼1650 cm⁻¹), ketone C=O (∼1700 cm⁻¹), and aromatic C–H (∼3050 cm⁻¹).
Future Research Directions
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Synthetic Optimization: Explore enantioselective routes to access (4E)-isomers exclusively.
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Biological Screening: Evaluate in vitro activity against breast cancer cell lines (MCF-7, MDA-MB-231) and ESKAPE pathogens.
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Computational Modeling: Molecular docking studies to predict target affinity (e.g., σ receptors, β-tubulin).
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